molecular formula C12H14BrNO3 B1601887 3-Bromo-4-pivalamidobenzoic acid CAS No. 139058-18-7

3-Bromo-4-pivalamidobenzoic acid

Cat. No. B1601887
CAS RN: 139058-18-7
M. Wt: 300.15 g/mol
InChI Key: NAOQMMQCVVKTEJ-UHFFFAOYSA-N
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Description

3-Bromo-4-pivalamidobenzoic acid is a chemical compound with the molecular formula C12H14BrNO3 . It is used in various chemical and biochemical applications .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 300.15 . It is a solid at room temperature .

Scientific Research Applications

Cu-catalyzed Synthesis of Dibenzofuran Derivatives

A study describes the Cu(I)-catalyzed reaction of 1,2-dihalobenzenes with 1,3-cyclohexanediones, utilizing pivalic acid as an additive. This process selectively delivers 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones, showcasing a domino process based on Ullmann-type C-arylation followed by O-arylation. Such methodologies could be relevant to the synthesis or modification of compounds like 3-Bromo-4-pivalamidobenzoic acid for potential applications in medicinal chemistry and material science (Aljaar et al., 2012).

Biotransformation of Halogenated Aromatic Compounds

Another study investigates the anaerobic biodegradability of bromoxynil, a halogenated aromatic nitrile, under various conditions, indicating that similar brominated compounds, including potentially this compound, could undergo reductive debromination and further degradation, highlighting its relevance in environmental chemistry and bioremediation applications (Knight et al., 2003).

Catalyst-Free P-C Coupling Reactions

Research on catalyst-free P-C coupling reactions of halobenzoic acids underlines the potential for developing environmentally friendly synthetic pathways. Such studies can inform the synthesis of derivatives of this compound and related compounds for applications in pharmaceuticals and materials science (Jablonkai & Keglevich, 2015).

Safety and Hazards

3-Bromo-4-pivalamidobenzoic acid is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-4-(2,2-dimethylpropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-12(2,3)11(17)14-9-5-4-7(10(15)16)6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOQMMQCVVKTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577354
Record name 3-Bromo-4-(2,2-dimethylpropanamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139058-18-7
Record name 3-Bromo-4-(2,2-dimethylpropanamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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